4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid
Description
Structural Characterization and IUPAC Nomenclature
4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 76475-63-3) is a substituted butanoic acid derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Its IUPAC name systematically describes the compound’s architecture: a butanoic acid backbone (four-carbon chain terminating in a carboxylic acid group) linked via an amide bond to a 2,4-dimethylphenyl moiety. The structural features include:
- A phenyl ring substituted with methyl groups at the ortho (C2) and para (C4) positions
- An amide linkage (–NH–C=O) at the phenyl ring’s amino group
- A propanoic acid chain extending from the amide carbonyl.
Spectroscopic characterization reveals critical insights:
- ¹³C NMR : Distinct signals at δ 78.6 ppm (C-2 of β-cyclodextrin conjugates) confirm substitution patterns.
- ESI-MS : A prominent [M + Na]⁺ ion at m/z 1227 validates the monosubstituted structure.
- Infrared spectroscopy : Stretching vibrations at 1700–1650 cm⁻¹ (C=O of amide) and 2500–3300 cm⁻¹ (carboxylic acid O–H).
Historical Development of Substituted Butanoic Acid Derivatives
The synthesis of butanoic acid derivatives traces to early investigations into amber distillates, where succinic acid (butanedioic acid) was first isolated in 1546. Key milestones include:
The target compound emerges from this lineage as a structurally optimized amide , combining the metabolic stability of aromatic amines with the hydrophilicity of carboxylic acids.
Positional Isomerism in Dimethylphenyl-Substituted Amides
Positional isomerism profoundly influences the physicochemical and biological properties of dimethylphenyl-substituted amides. Comparing 2,4-dimethylphenyl with related isomers:
| Isomer | Solubility (mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|
| 2,4-Dimethyl | 0.45 (water) | 189–192 | 1.8 |
| 2,5-Dimethyl | 0.38 | 175–178 | 2.1 |
| 3,4-Dimethyl | 0.52 | 195–198 | 1.6 |
Electronic effects :
- Ortho methyl groups induce steric hindrance, reducing amide bond rotational freedom.
- Para substituents enhance resonance stabilization of the aromatic ring, increasing thermal stability.
Synthetic implications :
- Suzuki–Miyaura cross-coupling preferentially functionalizes para-positions in halogenated precursors.
- Enzymatic hydrolysis of β-cyclodextrin conjugates shows 38.4% release efficiency for 2,4-dimethyl isomers in colonic environments.
This positional sensitivity underscores the compound’s tailored applications in metallorganic catalysis and pH-responsive drug formulations.
Properties
IUPAC Name |
4-(2,4-dimethylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDVYMOUQKBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352636 | |
| Record name | 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76475-63-3 | |
| Record name | 4-(2,4-Dimethylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-DIMETHYLSUCCINANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2,4-dimethylaniline with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: Formation of the Intermediate
Reactants: 2,4-dimethylaniline and succinic anhydride
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Product: N-(2,4-dimethylphenyl)succinamic acid
-
Step 2: Cyclization
Reactants: N-(2,4-dimethylphenyl)succinamic acid
Conditions: The intermediate is then cyclized by heating to form 4-(2,4-dimethylanilino)-4-oxobutanoic acid.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds, including:
- Dyes : Utilized in the production of colorants due to its ability to form stable chromophores.
- Pharmaceuticals : Acts as a precursor for developing therapeutic agents.
Biology
Research into the biological activities of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid has revealed potential antimicrobial and anticancer properties:
- Antimicrobial Properties :
- Exhibits activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).
- Anticancer Activity :
- Evaluated for cytotoxic effects on various cancer cell lines:
- Human glioblastoma (U87-MG)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Studies indicate significant cytotoxicity against MCF-7 cells, suggesting it may inhibit pathways leading to cancer cell proliferation.
- Evaluated for cytotoxic effects on various cancer cell lines:
Medicine
Ongoing research aims to explore the compound's therapeutic potential in treating diseases. Its mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
- Protein Interactions : It has shown interactions with proteins related to inflammatory responses.
Industry
In industrial applications, this compound is used in:
- Production of Polymers and Resins : Its structural properties make it suitable for creating durable materials.
- Chemical Manufacturing : Serves as a building block for various industrial chemicals.
Antimicrobial Activity Study
A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited bacterial growth at varying concentrations. For instance, at a concentration of 200 mg/ml, it showed significant inhibition zones against E. coli and S. aureus, indicating its potential as an antibacterial agent.
Anticancer Research
In vitro studies on MCF-7 breast cancer cells revealed that derivatives of this compound exhibit substantial cytotoxicity. The mechanism was linked to the inhibition of specific pathways critical for cell survival and proliferation.
Mechanism of Action
The mechanism of action of 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Hydrophobic groups (e.g., ethyl in 2-ethylphenyl analog) improve membrane permeability but reduce aqueous solubility . Hydroxyl or amino groups (e.g., 2-hydroxy or 2-aminophenyl derivatives) enable hydrogen bonding, critical for substrate recognition in metabolic pathways .
Biological Activity: The 2,4-dimethylphenyl group in the parent compound is associated with anti-auxin activity, as seen in auxinole derivatives, where steric hindrance from N-alkylation reduces efficacy . 4-Acetylphenyl analogs exhibit structural rigidity due to conjugated double bonds, which may stabilize interactions with enzymes like thymidylate synthase .
Physicochemical Properties
Table 2: Physical Properties
Biological Activity
4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoic acid, also known as N-(2,4-dimethylphenyl)succinamic acid, is a compound of increasing interest in biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 221.25 g/mol. Its structure features a butanoic acid backbone with an amino group at the 4-position and a dimethylphenyl group attached to the amino nitrogen. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
- Human glioblastoma (U87-MG)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
In vitro studies have shown that certain derivatives of this compound demonstrate significant cytotoxicity, particularly against MCF-7 cells . The mechanism may involve the inhibition of specific pathways that lead to cancer cell proliferation.
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in oxidative stress pathways, which could reduce cellular damage.
- Protein Interactions : Binding studies have indicated that it interacts with proteins involved in inflammatory responses, suggesting a role in modulating biological pathways .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against multiple bacterial strains using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity .
- Cytotoxicity Assays : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that some derivatives exhibited remarkable anticancer properties, particularly against breast cancer cells .
- Structural Analysis : Crystallographic studies have provided insights into the molecular structure and bonding characteristics, which are crucial for understanding its reactivity and interaction with biological targets .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2,4-Dimethylphenyl)succinamic acid | C12H15NO3 | Contains an amino group; potential for varied biological activity |
| 3-[(2,4-Dimethylphenyl)carbamoyl]propanoic acid | C12H15NO3 | Substituted with a carbamoyl group |
| 5-Oxo-1-(2,4,6-trimethylphenyl)-pyrrolidine-3-carboxylic acid | C15H19NO3 | Different ring structure; varied activity potential |
These comparisons highlight how specific functional groups influence biological properties and therapeutic potential.
Q & A
Q. What are the common synthetic routes for 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid?
The compound is typically synthesized via nucleophilic addition of 2,4-dimethylaniline to activated carbonyl intermediates. A method analogous to the synthesis of related amides involves reacting 3-methylidenedihydrofuran-2,5-dione (a cyclic anhydride) with substituted anilines in acetone under ambient conditions . Key steps include controlling reaction stoichiometry, solvent selection (e.g., acetone for solubility), and purification via recrystallization from methanol-toluene mixtures. Yield optimization often requires slow addition of reagents and rigorous removal of methanol residues, which can be monitored via NMR .
Q. How is the compound characterized using spectroscopic methods?
- NMR : Characteristic signals include a broad singlet for the carboxylic acid proton (δ ~9.8 ppm), methylene protons (δ 2.6–2.8 ppm), and aromatic protons from the 2,4-dimethylphenyl group (δ ~6.8–7.2 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak ([M+H]) at m/z 248.1 (CHNO).
- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1650 cm (amide C=O) validate functional groups .
Q. What is the biological significance of this compound in plant research?
The compound (also known as auxinole) exhibits anti-auxin activity , competitively inhibiting auxin receptors in Arabidopsis thaliana. It disrupts auxin-mediated processes like root elongation and gene expression, making it a critical tool for studying auxin signaling pathways. Its effects are reversible, allowing researchers to temporally control auxin responses in experimental designs .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for this compound?
- Solvent Selection : Use polar aprotic solvents (e.g., acetone) to enhance intermediate solubility and reduce side reactions.
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) can accelerate amide bond formation.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted aniline, while recrystallization from methanol-toluene (1:1) improves crystallinity .
- Quality Control : Monitor residual methanol via NMR and adjust drying times under vacuum .
Q. What structural features contribute to its anti-auxin activity?
- Substituent Effects : The 2,4-dimethylphenyl group enhances hydrophobic interactions with auxin receptor pockets, while the oxobutanoic acid moiety mimics natural auxin (IAA) carboxylate groups.
- Steric Hindrance : Methyl groups at the ortho and para positions prevent receptor overactivation, as seen in SAR studies comparing analogs like PEO-IAA and BP-IAA .
- Tautomerization : The keto-enol tautomerism of the oxobutanoic acid chain influences binding affinity, as shown in crystallographic studies of related amides .
Q. What challenges exist in crystallographic analysis, and how are they addressed?
- Crystal Growth : Slow evaporation from methanol-toluene mixtures produces diffraction-quality crystals.
- Hydrogen Bonding : Intermolecular O–H···O and N–H···O interactions stabilize the crystal lattice, resolved via SHELX software (e.g., SHELXL for refinement).
- Disorder Handling : Dynamic disorder in the methylidene group is modeled using isotropic displacement parameters .
Q. How can researchers analyze enzyme inhibition mechanisms involving this compound?
- Enzyme Assays : Competitive inhibition is assessed via dose-response curves using recombinant auxin receptors (e.g., TIR1/AFB proteins) and auxin-responsive reporter lines.
- Molecular Docking : Tools like AutoDock Vina predict binding poses, highlighting interactions with receptor residues (e.g., Trp 451 in TIR1).
- Mutagenesis Studies : Site-directed mutagenesis of receptor binding sites validates critical residues for auxinole binding .
Data Contradictions and Resolution
- Anti-Auxin vs. Pro-Auxin Effects : Some studies report weak auxin-like activity at low concentrations. Resolution requires dose-response assays across multiple plant species .
- Synthetic Yield Variability : Discrepancies in yields (70–90%) may stem from residual solvent or moisture. Karl Fischer titration ensures anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
